Sweetness Potency Tier: Mogroside III (195× Sucrose) vs. Mogroside IV (300×) and Mogroside V (378×)
Mogroside III exhibits a relative sweetness of 195 times that of sucrose, placing it in a distinct intermediate sweetness tier below mogroside IV (300×) and mogroside V (378×), but well above mogroside II (tasteless) [1]. This quantitative sweetness gradient, confirmed across multiple studies, correlates directly with glucose unit count: mogroside III carries three glucose residues, whereas mogroside IV carries four and mogroside V carries five [1][2]. Siamenoside I (465×) and 11-oxo-mogroside V (68×) further demonstrate that glycosylation pattern and oxidation state also modulate potency [1].
| Evidence Dimension | Relative sweetness potency (sucrose = 1) |
|---|---|
| Target Compound Data | 195 |
| Comparator Or Baseline | Mogroside IV: 300; Mogroside V: 378; Siamenoside I: 465; 11-Oxo-mogroside V: 68 |
| Quantified Difference | Mogroside III is 1.54-fold less sweet than mogroside IV; 1.94-fold less sweet than mogroside V; 2.38-fold less sweet than siamenoside I |
| Conditions | Taste panel evaluation; relative sweetness measured against sucrose reference |
Why This Matters
This quantitative tiering enables precise sweetness calibration in formulation research, distinguishing mogroside III as the optimal choice when intermediate sweetness (195× sucrose) is required without the excessive potency of mogroside V (378×) or the tastelessness of lower glycosylated mogrosides.
- [1] Chiu CH, Wang R, Zhuang S, Lin PY, Lo YC, Lu TJ. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis. 2020;28(1):74-83. View Source
- [2] Wang B, Yang Z, Xin Z, Ma G, Qian Y, Xie T, Prakash I. Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Natural Product Communications. 2019;14(9):1-8. View Source
